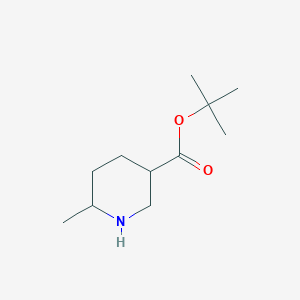

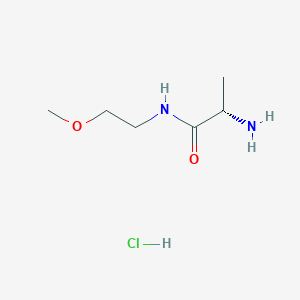

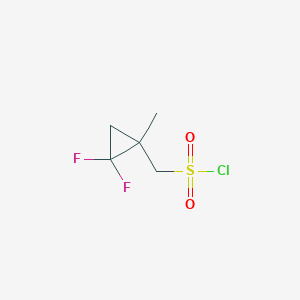

![molecular formula C7H4N2O2S B1460342 Thieno[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1955519-70-6](/img/structure/B1460342.png)

Thieno[2,3-d]pyrimidine-4-carboxylic acid

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1955519-70-6. It has a molecular weight of 180.19 . This compound is used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .

Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed. This method is based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. The procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to possess significant anticancer activity . For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a derivative of Thieno[2,3-d]pyrimidine, has shown cytotoxic activity on almost all cancer cell lines . The most sensitive was the melanoma cell line MDA-MB-435 .

Inhibition of Cancer Cell Growth

Novel analogs of Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their ability to inhibit cancer cell growth . Compound 15, for example, exhibited a strong anti-proliferative effect against A549 cell lines with IC50 values of 0.94 μM, and showed no toxicity to normal human liver cells .

Synthesis Methods

Thieno[2,3-d]pyrimidin-4-ones can be synthesized from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . This one-pot reaction provides a convenient method for producing thienopyrimidine derivatives .

Probing Mycobacterial Oxidative Phosphorylation Pathway

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . The most potent compound (19) has IC50 values of 6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb .

Orientations Futures

Thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have attracted the attention of researchers due to their potential use in the treatment of central nervous system disorders . They are becoming increasingly available and have various biological activities, indicating that they may serve as models for the development of new drugs .

Mécanisme D'action

Target of Action

Thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . Specifically, derivatives of Thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders . Another study showed that substituted thieno[3,2-d]pyrimidine derivatives act as EZH2 inhibitors .

Mode of Action

For instance, EZH2 inhibitors can prevent the methylation of histone H3, thereby affecting gene expression .

Biochemical Pathways

The biochemical pathways affected by Thieno[2,3-d]pyrimidine-4-carboxylic acid are likely to be diverse, given the wide range of its pharmacological activities. For example, as EZH2 inhibitors, these compounds can affect the histone methylation pathway, leading to changes in gene expression .

Result of Action

The molecular and cellular effects of Thieno[2,3-d]pyrimidine-4-carboxylic acid’s action would depend on the specific target and the nature of the interaction. For instance, as EZH2 inhibitors, these compounds can induce apoptosis and inhibit the migration of certain cancer cells .

Propriétés

IUPAC Name |

thieno[2,3-d]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXKHPSKDOLCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-d]pyrimidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does modifying the structure of Thieno[2,3-d]pyrimidine-4-carboxylic acid impact its activity against different bacterial strains? Can you provide specific examples from the research?

A: The research indicates that structural modifications significantly influence the antimicrobial activity of Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives. For instance, incorporating a 2-amino-6-methylpyridine group in the amide substituent was found to enhance selectivity against Pseudomonas aeruginosa. [] Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) displayed potent activity against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific bacterial targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

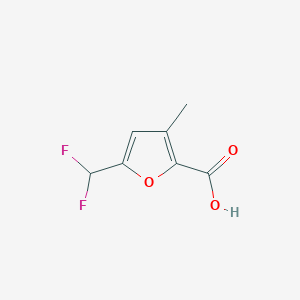

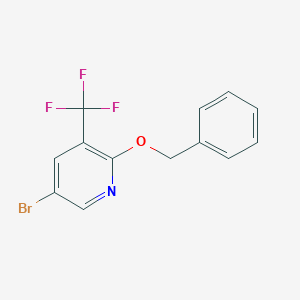

![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)

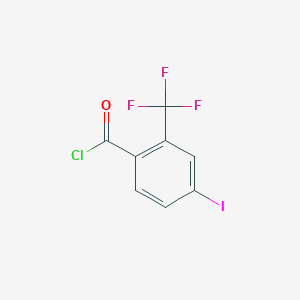

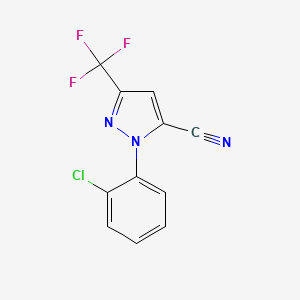

![Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1460267.png)

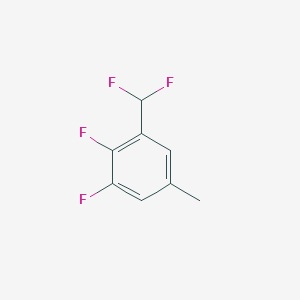

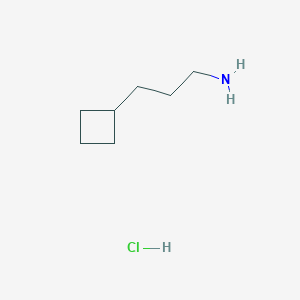

![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)

![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)